molecular formula C15H10ClNO2 B6405357 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid CAS No. 1262004-83-0

4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid

Cat. No.: B6405357
CAS No.: 1262004-83-0
M. Wt: 271.70 g/mol
InChI Key: CHTYZWCCKAXOPG-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid is an organic compound with the molecular formula C15H10ClNO2. This compound is characterized by the presence of a chloro group, a cyano group, and a methyl group attached to a benzoic acid core. It is a white crystalline powder that is soluble in organic solvents such as chloroform and dimethyl sulfoxide, but slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-chloro-3-cyanophenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c1-9-6-11(15(18)19)2-4-13(9)10-3-5-14(16)12(7-10)8-17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTYZWCCKAXOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690760
Record name 4'-Chloro-3'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-83-0
Record name 4'-Chloro-3'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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